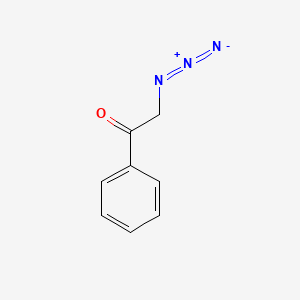

2-Azido-1-phenylethanone

Description

Significance of Alpha-Azido Carbonyl Compounds as Versatile Synthons

Alpha-azido carbonyl compounds are a class of organic molecules that have garnered significant attention in synthetic chemistry due to their remarkable versatility as building blocks. umich.eduorganic-chemistry.org These compounds feature an azide (B81097) group attached to the carbon atom adjacent to a carbonyl group, a unique structural motif that imparts a rich and diverse reactivity. The presence of both the azido (B1232118) and carbonyl functionalities allows for a wide array of chemical transformations, making them invaluable synthons for the construction of complex molecular architectures. umich.eduorganic-chemistry.org

The azide group can serve as a precursor to amines through reduction, or it can participate in various cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings, which are prevalent in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net Furthermore, the azide moiety can undergo thermal or photochemical decomposition to generate highly reactive nitrene intermediates, which can then engage in a variety of insertion and rearrangement reactions. mdpi.com

The carbonyl group, on the other hand, provides a handle for classical carbonyl chemistry, such as aldol (B89426) reactions, condensations, and nucleophilic additions. mdpi.com The acidity of the α-proton is enhanced by the adjacent carbonyl group, facilitating enolate formation and subsequent carbon-carbon bond-forming reactions. arkat-usa.org This dual reactivity of alpha-azido carbonyl compounds allows for their participation in tandem or cascade reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. Consequently, these compounds are key starting materials for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, including pyrroles, oxazoles, pyrazines, and imidazoles, many of which exhibit significant biological activity. umich.eduorganic-chemistry.org

Role of 2-Azido-1-phenylethanone as a Key Synthetic Intermediate in Contemporary Organic Chemistry

Within the class of alpha-azido carbonyl compounds, this compound, also known as phenacyl azide, has emerged as a particularly important and widely utilized synthetic intermediate. organic-chemistry.orgnih.gov Its structure, consisting of a phenyl ketone with an azide group at the alpha position, makes it an ideal precursor for a diverse array of heterocyclic systems. The phenyl group provides a scaffold that is present in many biologically active molecules and can be further functionalized.

The utility of this compound stems from its ability to participate in a variety of cyclization and condensation reactions to form five- and six-membered nitrogen-containing heterocycles. For instance, it is a common starting material for the synthesis of 1,2,3-triazoles through the aforementioned CuAAC reaction with a wide range of alkynes. organic-chemistry.orgorientjchem.org Additionally, it can be transformed into oxazoles through intramolecular aza-Wittig reactions or Vilsmeier cyclizations. organic-chemistry.org

Furthermore, the reduction of the azide group in this compound to an amine, followed by self-condensation, provides a straightforward route to pyrazines. organic-chemistry.org It also serves as a precursor for the synthesis of imidazoles and quinoxalines through condensation reactions with appropriate partners. sci-hub.se The versatility of this compound in constructing these varied heterocyclic cores underscores its significance as a key building block in modern organic synthesis, with applications spanning from drug discovery to materials science.

Structure

3D Structure

Propriétés

IUPAC Name |

2-azido-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-10-6-8(12)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDIOBBSDOAUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450771 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1816-88-2 | |

| Record name | 2-azido-1-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido 1 Phenylethanone and Its Derivatives

Classical Nucleophilic Substitution Approaches for Alpha-Azido Ketone Formation

The traditional and most common method for synthesizing α-azido ketones, including 2-azido-1-phenylethanone, involves the nucleophilic substitution of an α-halo ketone. nih.govresearchgate.net This approach is particularly effective for phenacyl halides. nih.gov

Reaction of Phenacyl Halides with Azide (B81097) Anions

The synthesis of this compound, also known as phenacyl azide, is frequently achieved by reacting phenacyl bromide or phenacyl chloride with an azide salt, such as sodium azide (NaN₃). ontosight.ainih.gov This reaction is a straightforward nucleophilic substitution where the azide anion (N₃⁻) displaces the halide ion from the α-carbon of the phenacyl halide. nih.govmasterorganicchemistry.com The general reaction is as follows:

C₆H₅COCH₂X + NaN₃ → C₆H₅COCH₂N₃ + NaX (where X = Cl, Br)

This method generally provides good yields, particularly for phenacyl halides. nih.govmdpi.com For instance, reacting 2-bromo-1-phenylethanone with sodium azide in acetone (B3395972) at room temperature for 5 hours can produce this compound in an 87% yield. nih.gov

Optimization of Reaction Conditions: Solvent Effects and Temperature Regimes

The efficiency of the nucleophilic substitution reaction is influenced by various factors, including the solvent and temperature. A range of solvents, both protic and aprotic, have been explored for this synthesis. mdpi.com

Solvent Effects:

Acetone: Commonly used and effective, leading to high yields. researchgate.netnih.gov

Dimethyl sulfoxide (B87167) (DMSO): Another suitable polar aprotic solvent. masterorganicchemistry.com

Polyethylene (B3416737) glycol (PEG 400): This has been demonstrated as an efficient and environmentally friendly reaction medium, allowing for short reaction times and high yields at room temperature. tandfonline.com

Water with a phase-transfer catalyst: The use of a β-cyclodextrin-silica hybrid as a phase-transfer catalyst in water has been shown to be an effective and eco-friendly method. researchgate.net Similarly, a silica-supported polyethylene glycol-functionalized imidazolium (B1220033) bromide (SiO₂-PEG-ImBr) catalyst in water at 90°C has been used to achieve high yields. orgchemres.org

Isopropyl alcohol (i-PrOH): Found to be a highly effective solvent for optimizing reaction conditions, particularly when a base is used. nih.govmdpi.com

Temperature Regimes:

The reaction is often carried out at room temperature, providing good results. nih.gov

In some systems, elevated temperatures are employed to increase the reaction rate. For instance, reactions in water with a phase-transfer catalyst may be conducted at 90°C. orgchemres.org

Lowering the temperature can sometimes improve enantioselectivity in asymmetric syntheses, although it may increase the reaction time. rsc.orgnih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

Starting Material Reagent Solvent Catalyst/Additive Temperature Time Yield Reference 2-bromo-1-phenylethanone Sodium azide Acetone None Room Temp. 5 h 87% nih.gov p-bromo phenacyl bromide Potassium thiocyanate (B1210189) (used as an example for optimization) Water β-CD-silica hybrid 90 °C 1 h Clean formation researchgate.net p-bromo phenacyl bromide Sodium azide Water SiO₂-PEG-ImBr 90 °C 1.5 h 98% orgchemres.org Benzyl (B1604629) bromide (model halide) Sodium azide PEG 400 None Room Temp. 50 min 98% tandfonline.com

Advanced and Green Synthetic Strategies for this compound Analogues

While classical methods are reliable, there is a growing interest in developing more efficient, environmentally friendly, and versatile synthetic routes to α-azido ketones. chemrevlett.comnih.gov These advanced strategies often involve the direct functionalization of unsaturated bonds, avoiding the need for pre-functionalized starting materials like α-halo ketones. chemrevlett.com

Direct Vicinal Oxy-Azidation of Unsaturated Carbon-Carbon Bonds

A promising modern approach is the direct vicinal oxy-azidation of alkenes, which installs both an oxygen and an azide functionality across a carbon-carbon double bond in a single step to form α-azido ketones. chemrevlett.comchemrevlett.com This method offers high atom economy and can be achieved through various catalytic systems. chemrevlett.com

One such method involves the reaction of styrene (B11656) derivatives with sodium azide in methanol (B129727) under an oxygen atmosphere, using cerium ammonium (B1175870) nitrate (B79036) (CAN) as a one-electron oxidant. chemrevlett.com This protocol tolerates a range of functional groups on the vinyl arene. chemrevlett.com The proposed mechanism involves the formation of an azido (B1232118) radical, which adds to the styrene to form a benzylic radical. This radical then reacts with oxygen to form a peroxy radical, which ultimately leads to the α-azido ketone after oxidative cleavage. chemrevlett.com

Photoredox-Catalyzed Approaches for Oxy-Azidation

Visible-light photoredox catalysis has emerged as a powerful tool for the difunctionalization of alkenes under mild conditions. researchgate.netmdpi.com This strategy can be applied to the synthesis of α-azido ketones and their derivatives.

One photoredox-catalyst-free approach utilizes the photolysis of λ³-azidoiodane species to generate an azidyl radical. nih.govacs.org This radical then participates in the intermolecular oxy-azidation of alkenes, including vinylarenes, to produce the corresponding α-azido ketone precursors. nih.gov This method is notable for not requiring a metal catalyst or other additives. researchgate.netnih.gov

In other photoredox systems, a photocatalyst, such as a copper complex, absorbs visible light to initiate a radical process. nih.gov For example, a light-controlled azidation of styrenes using the Zhdankin reagent as the azide source in the presence of a copper photocatalyst has been developed. nih.gov

Micelle-Mediated Synthetic Routes for Alpha-Azido Ketones

A green and efficient one-pot, two-step synthesis of α-azido ketones from styrene derivatives has been developed using micellar catalysis in water. chemrevlett.com In this method, an amphiphile that mimics dipolar-aprotic solvents is used. chemrevlett.com The first step involves the reaction of the alkene with N-bromosuccinimide (NBS) to form an α-bromo ketone intermediate within the micelles. In the second step, sodium azide is added to the aqueous medium, and the α-bromo ketone undergoes nucleophilic substitution to yield the α-azido ketone. chemrevlett.com This approach avoids the use of hazardous organic solvents and allows for easy product isolation. chemrevlett.com

Table 2: Advanced Synthetic Strategies for α-Azido Ketones

Method Starting Material Reagents Key Features Reference Direct Vicinal Oxy-Azidation Styrene derivatives NaN₃, O₂, Ce(NH₄)₂(NO₃)₆ One-electron oxidation, tolerates various functional groups. chemrevlett.com Photoredox-Catalyzed Oxy-Azidation Alkenes (including vinylarenes) Aryl-λ³-azidoiodane species Photoredox-catalyst and additive-free, proceeds via an azidyl radical. nih.gov Micelle-Mediated Synthesis Styrene derivatives 1. NBS, amphiphile (in water)

2. NaN₃ One-pot, two-step sequence in water, environmentally friendly. chemrevlett.com

Enzyme-Catalyzed Synthesis and Bioreduction Pathwaysresearchgate.netnih.gov

The use of enzymes in the synthesis of this compound and its derivatives offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Biocatalysis, particularly with whole-cell systems, has proven effective in producing chiral azido alcohols, which are valuable intermediates in the synthesis of bioactive molecules. nih.govfrontiersin.org

Biocatalytic Cascades for Enantioenriched Alpha-Azido Alcohol Formationnih.gov

Biocatalytic cascades have been developed for the asymmetric synthesis of enantioenriched aromatic alpha-azido alcohols. nih.gov These cascades often involve a multi-enzyme system where the product of one reaction serves as the substrate for the next. acs.org A notable example is a chemo-enzymatic cascade that starts with the asymmetric epoxidation of styrene derivatives, catalyzed by a styrene monooxygenase. nih.govrsc.org This is followed by a regioselective azidolysis, where an azide nucleophile attacks the epoxide ring, leading to the formation of highly enantioenriched aromatic α-azido alcohols with conversions reported to be greater than 99%. nih.govrsc.org

Another approach combines an alcohol dehydrogenase (ADH) for the stereoselective reduction of an α-azido ketone with a subsequent copper-catalyzed [3+2] cycloaddition to form 1,2,3-triazole-derived diols. acs.org The stereochemical outcome of the final product is dictated by the choice of the biocatalyst. acs.org Furthermore, a one-pot system combining ADH-catalyzed asymmetric reduction of 2-azido ketones with palladium nanoparticle-catalyzed hydrogenation of the resulting azido alcohols provides access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity (>99% ee). rsc.orgrsc.org

Stereoselective Bioreduction Utilizing Whole Cells of Marine-Derived Fungiresearchgate.netnih.gov

Whole cells of marine-derived fungi have emerged as powerful biocatalysts for the stereoselective bioreduction of this compound and its derivatives. researchgate.netnih.gov These microorganisms harbor enzymes, such as ketoreductases, that can reduce the carbonyl group of the azido ketone to a hydroxyl group with high stereoselectivity, yielding chiral 2-azido-1-phenylethanols. frontiersin.org

Several studies have screened various marine-derived fungal strains for this purpose. For instance, a comparative study of five marine-derived fungi, including Aspergillus sydowii CBMAI 935 and Mucor racemosus CBMAI 847, demonstrated their ability to catalyze the bioreduction of this compound. nih.govfrontiersin.org Notably, A. sydowii CBMAI 935 consistently produced the (S)-enantiomer of 2-azido-1-phenylethanols with high selectivity, while M. racemosus CBMAI 847 generally yielded the (R)-enantiomer for various derivatives. nih.govfrontiersin.org

The substrate scope of these bioreductions has been explored with various substituted 2-azido-1-phenylethanones. The electronic properties of the substituent on the phenyl ring can influence the stereoselectivity of the reduction. For example, with M. racemosus CBMAI 847, derivatives with 4-CH₃, 4-OCH₃, and 4-Br substituents yielded the (R)-enantiomer, whereas the 4-Cl substituted derivative resulted in the (S)-enantiomer. frontiersin.org

Table 1: Stereoselective Bioreduction of this compound Derivatives by Marine-Derived Fungi researchgate.netnih.govfrontiersin.org

| Fungus Strain | Substrate (this compound derivative) | Product Enantiomer | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Aspergillus sydowii CBMAI 935 | This compound | (S) | >99 | >99 |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-(4-methoxyphenyl)ethanone | (S) | >99 | >99 |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-(4-chlorophenyl)ethanone (B2524394) | (S) | >99 | >99 |

| Aspergillus sydowii CBMAI 935 | 2-azido-1-(4-bromophenyl)ethanone | (S) | >99 | >99 |

| Mucor racemosus CBMAI 847 | This compound | (R) | 94 | >99 |

| Mucor racemosus CBMAI 847 | 2-azido-1-(4-methoxyphenyl)ethanone | (R) | 92 | >99 |

| Mucor racemosus CBMAI 847 | 2-azido-1-(4-chlorophenyl)ethanone | (S) | 85 | 96 |

Mechanistic Investigations of this compound Synthetic Pathwayschemrevlett.com

The synthesis of α-azido ketones, including this compound, traditionally involves the nucleophilic substitution of an α-halo ketone with an azide anion. chemrevlett.com A plausible mechanism for the formation of 2-azido-1-arylethanones involves the reaction of a styrene derivative with an azide radical. chemrevlett.com This radical addition is followed by reaction with oxygen to form a peroxy radical intermediate, which then interacts with a copper(II) species. chemrevlett.com The final step involves the elimination of an active species to yield the oxy-azidated product. chemrevlett.com

In the context of biocatalytic reductions, the mechanism involves the action of ketoreductases within the fungal cells. These enzymes utilize cofactors such as NAD(P)H to deliver a hydride to the carbonyl carbon of the this compound. The stereochemical outcome of the reduction is determined by the specific spatial arrangement of the substrate within the enzyme's active site, which dictates the facial selectivity of the hydride attack. The Prelog and anti-Prelog rules are often used to describe the stereopreference of these enzymatic reductions. mdpi.comresearchgate.net

Scalable Synthesis Protocols for 2-Azido-1-phenylethanonersc.org

Developing scalable synthesis protocols for this compound and its derivatives is crucial for their practical application. One-pot chemo-enzymatic processes are particularly attractive for their efficiency and reduced waste. A gram-scale synthesis of (R)-2-amino-1-(4-bromophenyl)ethanol has been demonstrated, starting from the corresponding azidoketone. rsc.org This process utilized an alcohol dehydrogenase for the asymmetric reduction, achieving an 84% isolated yield and an enantiomeric excess greater than 99%. rsc.org

Reactivity and Transformations of 2 Azido 1 Phenylethanone in Complex Molecule Synthesis

Cycloaddition Reactions Involving the Azide (B81097) Moiety

The azide group in 2-Azido-1-phenylethanone readily participates in cycloaddition reactions, most notably the Copper(I)-Catalyzed Alkyne-Azide 1,3-Cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.aimdpi.com

Copper(I)-Catalyzed Alkyne-Azide 1,3-Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for forging a triazole ring from an azide and a terminal alkyne. This reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.govorganic-chemistry.org

The reaction of this compound with terminal alkynes in the presence of a copper(I) catalyst exclusively yields 1,4-disubstituted 1,2,3-triazole compounds. researchgate.netrsc.orgresearchgate.net This high degree of regioselectivity is a hallmark of the CuAAC reaction, distinguishing it from the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govorganic-chemistry.org The reaction proceeds efficiently under various conditions, including the use of copper sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. nih.govtandfonline.com The choice of solvent can influence the reaction yield, with mixtures of an organic solvent and water, such as acetone (B3395972)/water or THF/water, often providing good results. nih.gov

For instance, the reaction between this compound and phenylacetylene, catalyzed by copper, affords 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone with high regioselectivity. acs.org This methodology has been extended to a variety of substituted 2-azido-1-phenylethanones and terminal alkynes, demonstrating its broad scope in generating a library of 1,4-disubstituted 1,2,3-triazoles. benthamscience.com

Table 1: Examples of 1,4-Disubstituted 1,2,3-Triazoles from this compound

| This compound Derivative | Alkyne | Catalyst System | Solvent | Product | Yield |

|---|---|---|---|---|---|

| This compound | Phenylacetylene | CuSO₄ / Sodium Ascorbate | Acetone/H₂O | 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | High |

| 2-Azido-1-(4-bromophenyl)ethanone | Ethinylestradiol | CuSO₄·5H₂O / Sodium Ascorbate | Acetone/H₂O | Corresponding β-keto-1,2,3-triazole | 92% nih.gov |

| 2-Azido-1-(4-chlorophenyl)ethanone (B2524394) | Ethinylestradiol | CuSO₄·5H₂O / Sodium Ascorbate | Acetone/H₂O | Corresponding β-keto-1,2,3-triazole | 85% nih.gov |

A significant application of the CuAAC reaction with this compound derivatives lies in the synthesis of enantioenriched β-hydroxy-1,2,3-triazoles. researchgate.nettandfonline.com The synthetic strategy involves the initial stereoselective reduction of the keto group in this compound to a secondary alcohol, yielding a chiral azido (B1232118) alcohol. researchgate.net This reduction can be effectively achieved using biocatalysts, such as whole cells of marine-derived fungi (e.g., Aspergillus sydowii and Mucor racemosus), which can provide access to either the (S) or (R)-enantiomer of the azido alcohol with high enantiomeric excess. researchgate.nettandfonline.com

The resulting enantioenriched 2-azido-1-phenylethanols are then subjected to the CuAAC reaction with an alkyne, such as phenylacetylene, using a copper(I) catalyst. researchgate.nettandfonline.com Since the cycloaddition occurs at the azide moiety and does not affect the chiral center, the stereochemical integrity of the alcohol is preserved, leading to the formation of enantioenriched β-hydroxy-1,2,3-triazoles. tandfonline.com This chemoenzymatic approach combines the selectivity of biocatalysis with the efficiency of click chemistry to produce valuable chiral building blocks. researchgate.net

Table 2: Synthesis of Enantioenriched β-Hydroxy-1,2,3-Triazoles

| Enantioenriched 2-Azido-1-phenylethanol (B2367468) | Alkyne | Catalyst System | Solvent | Product Configuration | Yield |

|---|---|---|---|---|---|

| (S)-2-Azido-1-phenylethanol | Phenylacetylene | CuSO₄ / Sodium Ascorbate | H₂O | (S)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol | Good tandfonline.com |

| (R)-2-Azido-1-phenylethanol | Phenylacetylene | CuSO₄ / Sodium Ascorbate | H₂O | (R)-1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol | Good tandfonline.com |

The CuAAC reaction of this compound and its derivatives with alkynes provides a direct route to β-keto-1,2,3-triazole derivatives. nih.gov This transformation has been successfully applied in the semi-synthesis of complex molecules, such as those derived from natural products like ethinylestradiol. nih.gov The reaction conditions are typically mild, involving a copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system. nih.gov

Optimization studies have shown that a mixture of acetone and water is an effective solvent system for this reaction, providing good yields. nih.gov The reaction proceeds smoothly at room temperature, and a range of substituted 2-azido-1-phenylethanones can be used to generate a library of β-keto-1,2,3-triazole derivatives with good to excellent yields (63-92%). nih.gov

Table 3: Optimization of CuAAC for β-Keto-1,2,3-Triazole Synthesis

| Solvent System (1:1) | Temperature (°C) | Yield of Product 3a |

|---|---|---|

| Isopropanol (B130326)/H₂O | Room Temp | 38% nih.gov |

| Ethanol (B145695)/H₂O | Room Temp | 56% nih.gov |

| THF/H₂O | Room Temp | 72% nih.gov |

| Acetone/H₂O | Room Temp | 83% nih.gov |

| Acetone/H₂O | 40 | 89% nih.gov |

| Acetone/H₂O | 50 | 92% nih.gov |

Product 3a refers to the β-keto-1,2,3-triazole derivative from this compound and ethinylestradiol. nih.gov

Derivatization to Enantioenriched Beta-Hydroxy-1,2,3-Triazoles

Diverse Heterocyclic Ring Formation Reactions

Beyond cycloadditions, this compound serves as a precursor for the synthesis of other heterocyclic systems, notably imidazole (B134444) derivatives.

Synthesis of Imidazole Derivatives

The synthesis of imidazole derivatives from this compound can be achieved through various methodologies. mdpi.com One approach involves the thermal decomposition of the azido ketone, which generates an α-imino ketone intermediate. This intermediate can then undergo dimerization and subsequent dehydration to form symmetrically substituted imidazoles. mdpi.com

Alternatively, a one-pot synthesis can be employed where 2-azido ketones react in the presence of a catalyst like potassium ethyl xanthate in a suitable solvent such as isopropanol. mdpi.com This method leads to the formation of disubstituted imidazole derivatives. mdpi.com Another reported method involves the reaction of phenacyl azides in a deep eutectic solvent, such as a mixture of choline (B1196258) chloride and glycerol. d-nb.info Heating a solution of a phenacyl halide with sodium azide in this solvent system can directly yield 2-aroyl-4(or 5)-aryl-1H-imidazoles in good yields. d-nb.infobeilstein-journals.org The reaction proceeds via the in situ formation of the phenacyl azide, followed by its transformation into the imidazole product. d-nb.info

Electrochemical Reduction Approaches to Aroylimidazoles

The cathodic reduction of this compound in a dimethylformamide (DMF) medium containing lithium perchlorate (B79767) (LiClO4) has been reported as a method for the synthesis of 2-aroylimidazoles. beilstein-journals.orgnih.gov This electrochemical approach offers an alternative to traditional chemical methods. The reaction is believed to proceed through the dimerization of an in-situ generated phenylglyoxal (B86788) imino intermediate, followed by dehydration to yield the final imidazole product. acs.org

Base-Promoted Condensation Reactions

α-Azido ketones, including this compound, are known to be sensitive to basic conditions. beilstein-journals.org They can undergo a base-promoted loss of nitrogen to form an α-imino ketone intermediate. beilstein-journals.org This reactive intermediate can then participate in condensation reactions to form various heterocyclic structures. For instance, the condensation of α-azido ketones in isopropanol with potassium ethylxanthate (B89882) as a catalyst is a known route to 2-aroylimidazoles. beilstein-journals.orgresearchgate.net

Regiodivergent Synthesis via Deep Eutectic Solvents

A highly efficient and regiodivergent synthesis of 2-aroyl-(4 or 5)-aryl-(1H)-imidazoles has been developed using deep eutectic solvents (DESs). d-nb.info Specifically, heating a solution of a phenacyl halide with sodium azide in a choline chloride/glycerol (ChCl/Gly) mixture at 80 °C for 4–16 hours affords the desired imidazole derivatives in good to excellent yields (67–98%). beilstein-journals.orgd-nb.info This method is applicable to a range of substrates, and the products often precipitate directly from the reaction mixture, allowing for simple isolation by decantation or filtration. beilstein-journals.orgd-nb.info The reaction proceeds via the in-situ formation of this compound, which then undergoes further transformation to the imidazole product. d-nb.info

Table 1: Synthesis of 2-Aroyl-(4 or 5)-aryl-(1H)-imidazoles using Deep Eutectic Solvents d-nb.inforesearchgate.net

| Entry | Starting Phenacyl Halide | Product(s) | Yield (%) |

| 1 | 2-Chloroacetophenone | 2-Benzoyl-4-phenyl-1H-imidazole / 2-Benzoyl-5-phenyl-1H-imidazole | 88 |

| 2 | 2-Bromo-4'-methylacetophenone | 2-(4-Methylbenzoyl)-4-(4-methylphenyl)-1H-imidazole / 2-(4-Methylbenzoyl)-5-(4-methylphenyl)-1H-imidazole | 95 |

| 3 | 2-Bromo-4'-chloroacetophenone | 2-(4-Chlorobenzoyl)-4-(4-chlorophenyl)-1H-imidazole / 2-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-1H-imidazole | 98 |

| 4 | 2-Bromo-4'-bromoacetophenone | 2-(4-Bromobenzoyl)-4-(4-bromophenyl)-1H-imidazole / 2-(4-Bromobenzoyl)-5-(4-bromophenyl)-1H-imidazole | 92 |

| 5 | 2-Bromo-4'-methoxyacetophenone | 2-(4-Methoxybenzoyl)-4-(4-methoxyphenyl)-1H-imidazole / 2-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)-1H-imidazole | 78 |

Preparation of Pyrimidine (B1678525) Derivatives

This compound also serves as a key precursor for the synthesis of pyrimidine derivatives, showcasing its versatility in the construction of different heterocyclic rings.

Unprecedented Cyclotrimerization Reactions

An unprecedented cyclotrimerization of phenacyl azides, including this compound, leads to the formation of 2,4-diaroyl-6-arylpyrimidines. beilstein-journals.orgd-nb.info This reaction is typically carried out in a choline chloride/urea (ChCl/urea) deep eutectic solvent at room temperature in the presence of triethylamine (B128534) (Et3N) as a base. beilstein-journals.orgd-nb.info The reaction proceeds smoothly for phenacyl azides bearing various substituents, including alkyl groups, halogens, and electron-withdrawing groups, affording the desired pyrimidines in yields ranging from 45% to 88%. nih.govd-nb.info

Regiodivergent Synthesis via Deep Eutectic Solvents

The use of deep eutectic solvents allows for a regiodivergent synthesis, where either imidazoles or pyrimidines can be selectively prepared from the same this compound precursor by tuning the reaction conditions. d-nb.infonih.gov While heating in ChCl/Gly favors the formation of imidazoles, stirring at room temperature in ChCl/urea with a base promotes the cyclotrimerization to pyrimidines. beilstein-journals.orgd-nb.info For example, treatment of 2-azidoacetophenone with triethylamine in a ChCl/urea mixture at 25 °C yields the corresponding 2,4-dibenzoyl-6-phenylpyrimidine in 57% yield. nih.govd-nb.info

Table 2: Synthesis of 2,4-Diaroyl-6-arylpyrimidines via Cyclotrimerization nih.govd-nb.info

| Entry | Starting Phenacyl Azide | Product | Yield (%) |

| 1 | This compound | 2,4-Dibenzoyl-6-phenylpyrimidine | 57 |

| 2 | 2-Azido-1-(4-methylphenyl)ethanone (B1337335) | 2,4-Bis(4-methylbenzoyl)-6-(4-methylphenyl)pyrimidine | 88 |

| 3 | 2-Azido-1-(4-chlorophenyl)ethanone | 2,4-Bis(4-chlorobenzoyl)-6-(4-chlorophenyl)pyrimidine | 75 |

| 4 | 2-Azido-1-(4-bromophenyl)ethanone | 2,4-Bis(4-bromobenzoyl)-6-(4-bromophenyl)pyrimidine | 72 |

| 5 | 2-Azido-1-(4-fluorophenyl)ethanone | 2,4-Bis(4-fluorobenzoyl)-6-(4-fluorophenyl)pyrimidine | 65 |

Generation of Pyrroles and Indoles

α-Azido ketones, such as this compound, are valuable synthons for the creation of various nitrogen-containing heterocycles, including pyrroles and indoles. chemrevlett.com The reactivity of the azide and ketone functionalities allows for various cyclization strategies to access these important structural motifs. While the direct conversion of this compound to pyrroles and indoles is a subject of ongoing research, the general utility of α-azido ketones in the synthesis of these heterocycles is well-established. chemrevlett.commdpi.com For instance, tandem reactions of alkynones with pyrrole (B145914) derivatives have been shown to selectively produce 4,6-dicarbonyl indoles. rsc.org

Formation of Pyrazines

This compound and related α-azido ketones are valuable precursors for the synthesis of pyrazines. mdpi.com The transformation typically involves the reduction of the azido group to an α-amino ketone, which then undergoes further reactions to form the pyrazine (B50134) ring. mdpi.comarkat-usa.org

A common route to pyrazine formation is the self-condensation of α-amino ketone intermediates. mdpi.com The reduction of α-azido ketones, such as this compound, yields the corresponding α-amino ketone. mdpi.comarkat-usa.org These intermediates are prone to intermolecular condensation, which, followed by dehydrogenation (oxidation), leads to the formation of symmetrically substituted pyrazines. arkat-usa.org For instance, the catalytic reduction of phenacyl azides over Pd/C in ethanol with a trace of acetic acid has been shown to produce pyrazines. mdpi.comarkat-usa.org In some cases, the intermediate dihydropyrazine (B8608421) has been isolated and observed to oxidize to the pyrazine upon exposure to air. mdpi.comarkat-usa.org

Hydride reagents can be employed in the transformation of α-azido ketones to pyrazines. Suzuki and coworkers demonstrated that treating α-azido ketones with sodium hydrogen telluride in ethanol at room temperature leads to the formation of pyrazines through the self-condensation of the intermediate α-amino ketones. mdpi.com Additionally, radical chain reactions involving tributyltin hydride with α-azido ketones have been reported to yield 2-aroylimidazoles, indicating the diverse reactivity of these substrates with hydride reagents. d-nb.info

Self-Condensation Pathways of Alpha-Amino Ketone Intermediates

Synthesis of Oxazole (B20620) Derivatives via Vilsmeier Cyclization

The Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride) provides a powerful tool for the synthesis of oxazole derivatives from this compound and its analogs. mdpi.comacs.org This reaction, known as the Vilsmeier cyclization, involves the formation of an iminium salt followed by intramolecular cyclization of the azide. mdpi.com

Specifically, the treatment of 2-azidoacetophenones with three equivalents of the Vilsmeier reagent at elevated temperatures (80–90 °C) for 2–3 hours results in the formation of 5-aryloxazole-4-carboxaldehydes in yields ranging from 36% to 45%. mdpi.com The required 2-azidoacetophenones can be prepared in good yield from the corresponding 2-bromoacetophenones. mdpi.com An improved one-pot synthesis combining the dehaloazidation and Vilsmeier cyclization steps has been shown to provide better yields of the oxazole carboxaldehydes. acs.org

Preparation of Aziridine (B145994) and Oxazoline (B21484) Derivatives

This compound serves as a versatile starting material for the synthesis of other important nitrogen-containing heterocycles, including aziridines and oxazolines. mdpi.com

The synthesis of aziridine derivatives can be achieved from the aldol (B89426) condensation product of an α-azido ketone. For example, the reaction of 2-azido-3-hydroxy-1-phenylbutan-1-one with triphenylphosphine (B44618) in dichloromethane (B109758) leads to the formation of ((2S,3R)-3-methylaziridin-2-yl)(phenyl)methanone. mdpi.com This transformation proceeds through a mechanism similar to the Staudinger reaction, where the azide is reduced and cyclizes. mdpi.comwikipedia.org

Furthermore, oxazoline derivatives can be prepared by reacting α-azido ketones with various aldehydes and ketones in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.com This reaction provides a direct route to these heterocyclic structures. mdpi.com

Chemoselective Reduction and Stereoselective Transformations

The reduction of this compound presents a challenge in chemoselectivity, as either the carbonyl group or the azide group can be reduced. mdpi.comarkat-usa.org Strategic selection of reagents and conditions allows for the controlled reduction to afford valuable synthetic intermediates. mdpi.com

The chemoselective reduction of the carbonyl group in this compound and its derivatives leads to the formation of α-azido alcohols. arkat-usa.orgresearchgate.net These compounds are important chiral building blocks for the synthesis of various biologically active molecules. researchgate.netchemrevlett.com

Biocatalysis using whole cells of marine-derived fungi has proven to be a highly effective method for the stereoselective reduction of 2-azido-1-phenylethanones. researchgate.netresearchgate.net For instance, Aspergillus sydowii CBMAI 935 has been shown to reduce a range of 2-azido-1-phenylethanones to the corresponding (S)-2-azido-1-phenylethanols with high selectivity. researchgate.netresearchgate.net Conversely, Mucor racemosus CBMAI 847 can produce the (R)-enantiomers for certain substrates. researchgate.netresearchgate.net

These enantiomerically enriched α-azido alcohols are valuable intermediates. For example, they can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to synthesize enantioenriched β-hydroxy-1,2,3-triazoles. researchgate.net

Below is a table summarizing the stereoselective bioreduction of this compound derivatives by marine fungi. researchgate.net

| Substrate | Fungus | Product Configuration |

| This compound | Aspergillus sydowii CBMAI 935 | (S)-2-Azido-1-phenylethanol |

| 2-Azido-1-(4-chlorophenyl)ethanone | Aspergillus sydowii CBMAI 935 | (S)-2-Azido-1-(4-chlorophenyl)ethanol |

| 2-Azido-1-(4-bromophenyl)ethanone | Aspergillus sydowii CBMAI 935 | (S)-2-Azido-1-(4-bromophenyl)ethanol |

| 2-Azido-1-(4-methylphenyl)ethanone | Aspergillus sydowii CBMAI 935 | (S)-2-Azido-1-(4-methylphenyl)ethanol |

| This compound | Mucor racemosus CBMAI 847 | (R)-2-Azido-1-phenylethanol |

| 2-Azido-1-(4-chlorophenyl)ethanone | Mucor racemosus CBMAI 847 | (R)-2-Azido-1-(4-chlorophenyl)ethanol |

| 2-Azido-1-(4-bromophenyl)ethanone | Mucor racemosus CBMAI 847 | (S)-2-Azido-1-(4-bromophenyl)ethanol |

| 2-Azido-1-(4-methylphenyl)ethanone | Mucor racemosus CBMAI 847 | (R)-2-Azido-1-(4-methylphenyl)ethanol |

Conversion to Alpha-Azido Alcohols

Chemo- and Stereoselective Reduction of the Carbonyl Group

The chemo- and stereoselective reduction of the carbonyl group in α-azido ketones, such as this compound, is a key transformation for producing enantiomerically enriched 2-azido-1-phenylethanols. These chiral azido alcohols are versatile intermediates in organic synthesis. nih.govresearchgate.net

One notable method involves the use of baker's yeast (Saccharomyces cerevisiae) for the stereoselective reduction of 2-azido-1-aryl ketones. researchgate.net Additionally, plant cells from Daucus carota (carrot) have been successfully employed for the reduction of various prochiral ketones, including α-azido aryl ketones, in an aqueous medium, highlighting an environmentally friendly approach. organic-chemistry.orgacs.org These biocatalytic methods often provide high enantioselectivity, yielding optically active secondary alcohols.

The choice of reducing agent and reaction conditions is critical to favor the reduction of the carbonyl group over the azide functionality. While powerful reducing agents like lithium aluminum hydride can reduce the azide group, milder reagents are required for the selective transformation of the ketone. acs.org

Biocatalytic Stereoselective Reduction for Enantiomerically Enriched Products

Biocatalysis offers a powerful and environmentally benign strategy for the stereoselective reduction of this compound to produce enantiomerically enriched (S)- or (R)-2-azido-1-phenylethanols. researchgate.nettandfonline.com Whole cells of various microorganisms, particularly marine-derived fungi, have proven to be effective biocatalysts for this transformation. frontiersin.orgresearchgate.net

For example, a screening of several marine-derived fungi revealed that Aspergillus sydowii CBMAI 935 and Mucor racemosus CBMAI 847 exhibit high conversion rates and stereoselectivity. A. sydowii CBMAI 935 consistently produces the (S)-enantiomer of 2-azido-1-phenylethanol and its derivatives with high selectivity. researchgate.net In contrast, M. racemosus CBMAI 847 generally yields the (R)-enantiomer, demonstrating enantiocomplementary behavior. researchgate.net

Alcohol dehydrogenases (ADHs) are another class of enzymes utilized for the asymmetric reduction of 2-azido ketones. rsc.orgresearchgate.net By selecting the appropriate ADH, it is possible to obtain either enantiomer of the desired 1,2-amino alcohol precursor with excellent enantiomeric excess (>99%). rsc.org

The table below summarizes the results of the biocatalytic reduction of this compound and its derivatives using different fungal strains.

| Substrate | Biocatalyst | Product | Configuration | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| This compound | Aspergillus sydowii CBMAI 935 | 2-Azido-1-phenylethanol | S | >99 | >99 |

| This compound | Mucor racemosus CBMAI 847 | 2-Azido-1-phenylethanol | R | >99 | >99 |

| 2-Azido-1-(4-methylphenyl)ethanone | Aspergillus sydowii CBMAI 935 | 2-Azido-1-(4-methylphenyl)ethanol | S | >99 | >99 |

| 2-Azido-1-(4-methylphenyl)ethanone | Mucor racemosus CBMAI 847 | 2-Azido-1-(4-methylphenyl)ethanol | R | >99 | >99 |

| 2-Azido-1-(4-methoxyphenyl)ethanone | Aspergillus sydowii CBMAI 935 | 2-Azido-1-(4-methoxyphenyl)ethanol | S | >99 | >99 |

| 2-Azido-1-(4-methoxyphenyl)ethanone | Mucor racemosus CBMAI 847 | 2-Azido-1-(4-methoxyphenyl)ethanol | S | 98 | >99 |

| 2-Azido-1-(4-chlorophenyl)ethanone | Aspergillus sydowii CBMAI 935 | 2-Azido-1-(4-chlorophenyl)ethanol | S | >99 | >99 |

| 2-Azido-1-(4-chlorophenyl)ethanone | Mucor racemosus CBMAI 847 | 2-Azido-1-(4-chlorophenyl)ethanol | R | >99 | >99 |

Kinetic Resolution of Alpha-Azido Alcohols

Kinetic resolution is a widely used method for obtaining enantiomerically pure compounds from a racemic mixture. In the context of α-azido alcohols derived from this compound, enzymatic kinetic resolution has proven to be highly effective. organic-chemistry.orgresearchgate.netscielo.br

Lipases, particularly lipase (B570770) B from Candida antarctica (CALB), are frequently employed for this purpose. researchgate.netscielo.br The process typically involves the enantioselective acylation of the racemic α-azido alcohol. One enantiomer is preferentially acylated, leaving the other enantiomer in its alcohol form. This allows for the separation of the two enantiomers. For example, the kinetic resolution of (±)-β-azidophenylethanols using CALB and vinyl acetate (B1210297) as the acyl donor can yield (R)-β-azidophenylethanols and their corresponding (S)-β-azidophenylethyl acetates with high enantiomeric excesses, often exceeding 99%. researchgate.netscielo.br

A more advanced strategy is dynamic kinetic resolution (DKR), which combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer. organic-chemistry.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product. A successful DKR of β-azido alcohols has been achieved by combining lipase-catalyzed enantioselective esterification with a ruthenium-catalyzed alcohol isomerization, yielding enantiomerically pure acetates with high enantiomeric excess and conversion. organic-chemistry.org

Non-enzymatic methods for kinetic resolution have also been developed. A planar-chiral 4-(dimethylamino)pyridine (DMAP) derivative has been used as an organocatalyst for the acylative kinetic resolution of 1,2-azido alcohols. diva-portal.org

Formation of Alpha-Amino Ketones and Alpha-Amino Alcohols

Alpha-amino ketones and alpha-amino alcohols are crucial synthetic intermediates, and this compound serves as a valuable precursor for their synthesis. nih.govmdpi.comarkat-usa.org The transformation typically involves the reduction of the azido group to a primary amine.

The selective reduction of the azide in α-azido ketones to form α-amino ketones can be challenging due to the propensity of the resulting α-amino ketone to undergo self-condensation, which leads to the formation of pyrazines. nih.govarkat-usa.org To circumvent this, the reduction is often followed by immediate protection of the newly formed amino group. A reliable method involves the reduction of the α-azido ketone with tin(II) chloride, followed by immediate protection with a tert-butyloxycarbonyl (Boc) group. arkat-usa.org This approach has proven effective for a variety of substrates. arkat-usa.org

Alternatively, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst can be used to reduce the azide functionality. nih.gov This method has been successfully applied to the synthesis of α-amino ketones, which can be further reduced to furnish amino alcohols. nih.gov

The synthesis of α-amino alcohols can be achieved through a two-step process starting from this compound: first, the stereoselective reduction of the carbonyl group to form an α-azido alcohol, followed by the reduction of the azido group. rsc.org A one-pot, two-step chemoenzymatic process has been developed that combines the alcohol dehydrogenase-catalyzed asymmetric reduction of 2-azido ketones with a subsequent Pd nanoparticle-catalyzed hydrogenation of the azido group. rsc.org This efficient method provides access to both enantiomers of aromatic 1,2-amino alcohols in high yields and excellent optical purity. rsc.org

Denitrogenative Reactions of this compound

Denitrogenative reactions of this compound involve the loss of a nitrogen molecule (N₂) and the formation of reactive intermediates. These reactions can be initiated by heat (thermolysis) or light (photolysis). mdpi.com

Thermolysis of phenacyl azide and related α-azido ketones at high temperatures (180-240 °C) in an inert solvent leads to the formation of an α-imino ketone intermediate through the loss of nitrogen. This intermediate can then undergo dimerization and dehydration to produce imidazole derivatives in good yields. mdpi.com

In the presence of certain reagents, the denitrogenation can lead to different products. For instance, the reaction of this compound with Mg(OtBu)₂ in ethyl acetate at room temperature results in the formation of benzoyl cyanide. rsc.org

Furthermore, rhodium(III)-catalyzed denitrogenation of α-azido ketones is a key step in a tandem reaction for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones. researchgate.net

Reactions of Derived Alpha-Azido Alcohols

Alpha-azido alcohols, obtained from the reduction of this compound, are versatile intermediates that can undergo various transformations. rsc.org One of the most common and useful reactions is the reduction of the azido group to a primary amine, yielding valuable 1,2-amino alcohols. This reduction can be efficiently carried out using catalytic hydrogenation with palladium on carbon (Pd/C) or with lignin-stabilized palladium nanoparticles. rsc.org

These chiral 1,2-amino alcohols are important building blocks for the synthesis of pharmaceuticals and other bioactive molecules. rsc.org A one-pot, multi-step synthesis has been developed to convert 2-halo ketones to the antiviral natural product (S)-tembamide, where the formation and subsequent hydrogenation of the α-azido alcohol are key steps. rsc.org

Oxidation to Carbonyl Azides

While the primary focus of the provided information is on the reduction and other transformations of this compound and its derived alcohols, the oxidation of the derived alpha-azido alcohols back to the corresponding carbonyl compounds (in this case, this compound) is a fundamental reverse reaction. However, specific information regarding the oxidation of 2-azido-1-phenylethanol to a carbonyl azide within the provided search results is limited. The transformations discussed predominantly involve the reduction of the carbonyl or azido group, or denitrogenation reactions.

Photolysis Generating Nitrene Intermediates

The photolysis of α-azido ketones, such as this compound, is a powerful method for generating highly reactive nitrene intermediates, which can be harnessed for the synthesis of complex molecular architectures. sciencemadness.org The presence of the acetophenone (B1666503) chromophore within the structure of this compound plays a crucial role, acting as a built-in triplet sensitizer. nsf.govacs.org Upon irradiation, intramolecular energy transfer from the excited triplet state of the ketone to the azido group can occur, leading to the extrusion of a nitrogen molecule (N₂) and the selective formation of a triplet alkylnitrene. nsf.govacs.org

The direct photolysis of alkyl azides typically yields imines, potentially through a concerted mechanism or a short-lived singlet nitrene. nsf.gov However, the use of an intramolecular sensitizer, like the acetophenone moiety, favors the generation of the more persistent triplet nitrene. nsf.govacs.org These triplet alkylnitrenes exhibit distinct reactivity; they are less prone to abstracting hydrogen atoms from solvents but can be trapped by radicals or undergo dimerization. nsf.govacs.org

Once generated, the nitrene intermediate derived from this compound or related α-azido ketones can undergo several transformations, providing pathways to diverse products:

Rearrangement to N-Acyl Imines: A common pathway for nitrenes generated from α-azido ketones is a 1,2-migration, leading to the formation of N-acyl imines. These imines are valuable synthetic precursors. For instance, the photolysis of steroidal α-azido ketones has been shown to produce stable N-acyl imines in moderate to good yields, which can subsequently be transformed into various nitrogen-containing heterocyclic systems. cdnsciencepub.comcdnsciencepub.com

Dimerization: In the absence of efficient trapping agents or intramolecular reaction pathways, the triplet nitrene intermediates can dimerize to form azo compounds. acs.org

Intramolecular Cyclization: The high reactivity of the nitrene can be exploited for intramolecular C-H insertion reactions to construct cyclic molecules. sciencemadness.org Studies on 4-azidobutyrophenone, a related compound, have shown that while the triplet ketone can abstract a hydrogen atom itself, energy transfer to form the triplet nitrene can lead to cyclization products like 2-phenyl-1-pyrroline. nsf.gov

The specific outcome of the photolysis is highly dependent on the reaction conditions, such as the solvent and the presence of trapping agents or additives.

Table 1: Examples of Photochemical Reactions of α-Azido Ketones This table presents findings from related α-azido ketone systems to illustrate the potential transformations.

| Starting Material | Reaction Conditions | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| 9α-azido-3β,20β-diacetoxy-5α-pregnan-11-one | Irradiation (100W Hg lamp, Pyrex filter) in Methanol (B129727) | N-acyl imine and Methoxy (B1213986) amine adduct | 41% and 33% | cdnsciencepub.com |

| 9α-azido-3β,20β-diacetoxy-5α-pregnan-11-one | Irradiation (100W Hg lamp, quartz vessel) in Dichloromethane/Triethylamine | N-acyl imine and α,β-Unsaturated amino ketone | Not specified | cdnsciencepub.com |

| 12α-azido-3α,20β-diacetoxy-5β-pregnan-11-one | Photolysis or Thermolysis | N-acyl imine | Major product | cdnsciencepub.com |

| β-Azido-propiophenone derivatives | Photolysis with built-in sensitizer | Triplet alkylnitrenes (detected), leading to azo dimers | Not applicable | acs.org |

| 4-Azidobutyrophenone | Irradiation (340 nm LED) in Argon-saturated Methanol | 2-phenyl-1-pyrroline | Major product in a complex mixture | nsf.gov |

Halogenation Reactions (e.g., with PBr₃)

The halogenation of this compound and its derivatives provides a route to α-halo-α-azido carbonyl compounds, which are versatile synthetic intermediates. While the direct halogenation of this compound is not extensively documented in the provided literature, the reactivity of closely related structures offers significant insight.

A study on the reaction of 2-azido-2-hydroxy-1-phenylethanone derivatives with phosphorus tribromide (PBr₃) demonstrates a clean and high-yielding substitution of the α-hydroxyl group with a bromine atom. d-nb.info This reaction proceeds efficiently at low temperatures (−50 °C to −30 °C) to afford the corresponding 2-azido-2-bromo-1-phenylethanone. d-nb.info Crucially, the azide functional group remains intact under these conditions, highlighting the chemoselectivity of the transformation. d-nb.info This suggests that PBr₃ can be effectively used to introduce a halogen at the α-position in the presence of an azide, provided a suitable leaving group like a hydroxyl is present.

The reaction of an alcohol with PBr₃ typically involves the conversion of the hydroxyl group into a good leaving group, which is then displaced by the bromide ion. rsc.org The success of this reaction with an α-azido alcohol points to a robust method for synthesizing α-azido-α-bromo ketones. d-nb.info For this compound itself, which lacks the α-hydroxyl group, reaction with PBr₃ would likely proceed via a different mechanism, such as the α-halogenation of the ketone, potentially involving an enol or enolate intermediate.

Table 2: Halogenation of this compound Derivatives with PBr₃

| Starting Material | Reagent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Azido-2-hydroxy-1-phenylethanone | PBr₃ | -50 °C to -30 °C, 5 h | 2-Azido-2-bromo-1-phenylethanone | 98% | d-nb.info |

| 2-Azido-2-hydroxy-1-(4-nitrophenyl)ethanone | PBr₃ | -50 °C to -30 °C, 5 h | 2-Azido-2-bromo-1-(4-nitrophenyl)ethanone | 99% | d-nb.info |

Computational and Theoretical Investigations of 2 Azido 1 Phenylethanone and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of α-azido ketones. researchgate.netresearchgate.netresearchgate.net Calculations are frequently performed using the B3LYP functional combined with a 6-311++G(d,p) basis set, a method that has proven effective for this class of compounds. researchgate.netresearchgate.netresearchgate.net These computational studies allow for the exploration of molecular geometry, electronic structure, and other key chemical characteristics.

The optimization of the molecular geometry of 2-azido-1-phenylethanone is a critical first step in its computational analysis. researchgate.netresearchgate.net By evaluating the torsional potential energy as a function of the rotation angle around the bonds, the most stable conformation, corresponding to the global minimum energy, can be determined. researchgate.netresearchgate.net This analysis provides detailed information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure.

For instance, in a study of halogen-substituted azido-phenylethanones, the optimized molecular structures for the global minimum energy were determined by assessing the torsional potentials around the free rotation bonds. researchgate.net This process is essential for accurately predicting the molecule's spectroscopic and reactive properties.

Interactive Table: Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.2 Å |

| Bond Length | C-N (azide) | ~1.5 Å |

| Bond Angle | C-C-O | ~120° |

| Dihedral Angle | Phenyl-C=O | Varies with conformation |

Note: The values presented are illustrative and would be derived from specific DFT calculations.

The electronic structure of this compound dictates its reactivity and potential applications. researchgate.netresearchgate.net DFT calculations provide a detailed picture of the electron distribution within the molecule.

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. mdpi.comacs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and stability. researchgate.netresearchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability. researchgate.netmdpi.com A larger energy gap implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biorxiv.orgnih.gov Conversely, a smaller energy gap suggests a molecule is more reactive and less stable. mdpi.comnih.gov For this compound and its analogues, the HOMO-LUMO energies are evaluated to understand their chemical stability. researchgate.netresearchgate.net

Interactive Table: FMO Parameters of this compound and Analogues (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -6.5 | -1.5 | 5.0 |

| 4-Fluoro-2-azido-1-phenylethanone | -6.7 | -1.8 | 4.9 |

| 4-Chloro-2-azido-1-phenylethanone | -6.8 | -1.9 | 4.9 |

| 4-Bromo-2-azido-1-phenylethanone | -6.8 | -2.0 | 4.8 |

Note: These values are for illustrative purposes and would be obtained from specific DFT calculations. The trend generally shows that halogen substitution can influence the FMO energies.

Natural Bond Orbital (NBO) analysis is a powerful method for understanding the delocalization of electron density and the stability arising from hyperconjugative interactions within a molecule. researchgate.netresearchgate.netbiointerfaceresearch.com This analysis examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their energetic significance.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netbiorxiv.org The MEP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the MEP surface of this compound, the negative potential regions (typically colored red or yellow) are associated with the electronegative atoms like oxygen and nitrogen, indicating sites that are susceptible to electrophilic attack. Conversely, positive potential regions (colored blue) are generally found around the hydrogen atoms, indicating sites for nucleophilic attack. researchgate.net This analysis of the charge density distribution is crucial for understanding the molecule's chemical reactivity. researchgate.netbiorxiv.org

Non-linear optical (NLO) materials have garnered significant interest due to their potential applications in technologies like optical switching and frequency shifting. biointerfaceresearch.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This response is quantified by the hyperpolarizability (β) of the molecule.

Computational methods, specifically DFT, are used to calculate the dipole moment, polarizability, and first-order hyperpolarizability of this compound and its analogues to determine their NLO behavior. researchgate.netresearchgate.net Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. researchgate.net The computed values for dipole moment, polarizability, and hyperpolarizability for this compound and its halogen-substituted derivatives indicate that these molecules exhibit NLO properties. researchgate.net

Interactive Table: Calculated NLO Properties (Illustrative)

| Compound | Dipole Moment (Debye) | Polarizability (a.u.) | Hyperpolarizability (a.u.) |

| This compound | ~3.5 | ~100 | ~500 |

| 4-Fluoro-2-azido-1-phenylethanone | ~2.8 | ~105 | ~600 |

| 4-Chloro-2-azido-1-phenylethanone | ~2.7 | ~115 | ~650 |

| 4-Bromo-2-azido-1-phenylethanone | ~2.6 | ~120 | ~700 |

Note: These are illustrative values. The actual values depend on the specific computational methodology. The trend often shows an increase in hyperpolarizability with certain substitutions.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Thermodynamic Parameter Computations and Stability Assessment

Computational chemistry provides significant insights into the stability and thermodynamic properties of this compound and its derivatives. Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of optimized molecular structures and thermodynamic parameters.

Studies on halogen-substituted analogues of this compound, such as 4-fluoro-2-azido-1-phenylethanone (FAP), 4-chloro-2-azido-1-phenylethanone (CAP), and 4-bromo-2-azido-1-phenylethanone (BAP), have been conducted using the B3LYP functional with a 6–311++G(d,p) basis set. researchgate.netresearchgate.net These analyses determine the optimized molecular structure corresponding to the global minimum energy by evaluating torsional potentials. researchgate.netresearchgate.net Furthermore, thermodynamic parameters are evaluated through these computational methods. researchgate.netresearchgate.net

The stability of these molecules is further elucidated through Natural Bond Orbital (NBO) analysis. researchgate.netresearchgate.net NBO analysis examines stability derived from hyperconjugative interactions and charge delocalization within the molecule. researchgate.netresearchgate.net For this compound itself, quantum chemical calculations have been performed to compute its optimized geometry and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is a critical indicator of the chemical stability of a molecule. researchgate.netresearchgate.net

While detailed thermodynamic data for the parent compound is sparse in the literature, properties for close analogues have been determined. For instance, 2-azido-1-(4-methylphenyl)ethanone (B1337335) has a calculated enthalpy of vaporization (ΔvapH) of 59.6 kJ/mol at 303 K. Such data for analogues helps in building a broader understanding of the thermodynamic behavior of this class of compounds.

| Compound | Computational Method | Basis Set | Properties Investigated | Reference |

|---|---|---|---|---|

| This compound | DFT (B3LYP) | 6-311++G(d,p) | Optimized Geometry, HOMO-LUMO Energies, NBO Analysis | researchgate.net |

| Halogen-substituted 2-azido-1-phenylethanones (FAP, CAP, BAP) | DFT (B3LYP) | 6-311++G(d,p) | Optimized Structure, Thermodynamic Parameters, NBO Analysis, HOMO-LUMO Energies | researchgate.netresearchgate.net |

Mechanistic Insights Derived from Computational Modeling

Computational modeling is an indispensable tool for understanding the complex reaction mechanisms of this compound and related azides. DFT calculations are frequently employed to map reaction pathways, identify intermediates, and calculate the energy barriers of transition states.

A primary application of this compound is in [3+2] cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com Computational models, often using DFT simulations like B3LYP/6-31G*, can predict the transition states, regioselectivity, and kinetic barriers of these reactions. For the parent phenyl azide (B81097), extensive computational studies using DFT and the distortion/interaction-activation strain model have been performed to analyze the factors controlling reactivity in cycloadditions. acs.org These analyses examine how the electronic nature of the reactants influences reaction rates by evaluating orbital energies, distortion energies, and various intermolecular interactions. acs.org

Computational studies also provide insight into decomposition pathways. The thermal decomposition of azides to form highly reactive nitrene intermediates is a well-known reaction. Upon heating or photochemical activation, the azide group can release nitrogen gas, and the resulting nitrene can undergo subsequent reactions like insertions or rearrangements. Flash vacuum pyrolysis of this compound can lead to cyclization, forming indoxyl derivatives. The mechanisms of such thermal decompositions for various azides have been probed computationally, indicating that the formation of a nitrene is often the rate-determining step. acs.org

Furthermore, computational modeling has been used to elucidate the mechanisms of other reactions. For example, the Vilsmeier cyclization of 2-azido acetophenones to produce 5-aryloxazole-4-carboxaldehydes has been documented. mdpi.com DFT calculations can be applied to model the intermediates and transition states in such complex, multi-step transformations. researchgate.net Similarly, a plausible mechanism for the visible-light-accelerated, copper-catalyzed synthesis of 2-azido-1-arylethanones has been proposed, involving radical intermediates and a catalytic cycle that can be computationally investigated. chemrevlett.com

| Reaction Type | Key Mechanistic Features | Computational Approach | Reference |

|---|---|---|---|

| [3+2] Cycloaddition (e.g., CuAAC) | Formation of triazoles via a concerted or stepwise mechanism. Regioselectivity is a key aspect. | DFT used to model transition states, calculate activation energies, and predict regioselectivity. | mdpi.comresearchgate.net |

| Thermal/Photochemical Decomposition | Loss of N₂ to form a reactive nitrene intermediate, followed by rearrangement or insertion. | DFT and other methods used to calculate activation barriers for N₂ loss and subsequent reaction pathways. | acs.org |

| Vilsmeier Cyclization | Reaction with Vilsmeier reagent leads to the formation of oxazole (B20620) derivatives. | DFT can model the multi-step pathway involving electrophilic attack and cyclization. | mdpi.com |

| Reduction | The azide group can be reduced to a primary amine. | Computational models can predict chemoselectivity (azide vs. ketone reduction). |

Advanced Spectroscopic Characterization and Analytical Studies of 2 Azido 1 Phenylethanone Derivatives

Vibrational Spectroscopy (FTIR, Raman) for Detailed Structural Elucidation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a fundamental tool for the structural characterization of 2-azido-1-phenylethanone and its derivatives. These methods are particularly adept at identifying key functional groups, which have characteristic vibrational frequencies.

For this compound and its substituted analogues, the most prominent and diagnostic vibrational band is that of the azide (B81097) (–N₃) group. This asymmetric stretching vibration typically appears in the FTIR spectrum as a strong absorption band in the region of 2100-2124 cm⁻¹. semanticscholar.orgscielo.br For instance, the FTIR spectrum of this compound shows a characteristic azide peak at 2096 cm⁻¹. nih.gov Similarly, derivatives such as 2-azido-1-(4-methoxyphenyl)ethanone and 2-azido-1-(4-chlorophenyl)ethanone (B2524394) exhibit this band at 2124 cm⁻¹ and 2101 cm⁻¹ respectively. semanticscholar.orgscielo.br

Another key functional group is the carbonyl (C=O) group of the ketone. Its stretching vibration is observed in the region of 1686-1706 cm⁻¹. In this compound, this peak is found at 1692 cm⁻¹. nih.gov The position of this band can be influenced by substituents on the phenyl ring. For example, the C=O stretching frequency is at 1686 cm⁻¹ in 2-azido-1-(4-methoxyphenyl)ethanone and shifts to 1706 cm⁻¹ in 2-azido-1-(4-nitrophenyl)ethanone. semanticscholar.orgscielo.br

Other important vibrations include the C-H stretching vibrations of the aromatic ring, typically observed above 3000 cm⁻¹, and various C-C stretching vibrations within the phenyl ring, which appear in the 1400-1600 cm⁻¹ region. derpharmachemica.com The in-plane and out-of-plane bending vibrations of the C-H bonds of the phenyl ring are also identifiable. scialert.net

The following table summarizes the characteristic FTIR absorption bands for this compound and some of its derivatives.

| Compound | Azide (N₃) Stretch (cm⁻¹) | Carbonyl (C=O) Stretch (cm⁻¹) | Reference |

| This compound | 2096 | 1692 | nih.gov |

| 2-Azido-1-(4-methoxyphenyl)ethanone | 2124 | 1686 | semanticscholar.org |

| 2-Azido-1-(4-chlorophenyl)ethanone | 2101 | 1657 | scielo.br |

| 2-Azido-1-(4-nitrophenyl)ethanone | 2105 | 1706 | scielo.br |

Correlation of Experimental and Theoretically Computed Vibrational Frequencies

To gain a deeper understanding of the vibrational modes and to make unambiguous assignments of the observed spectral bands, experimental data are often correlated with theoretical computations. Density Functional Theory (DFT) is a powerful quantum chemical method used for this purpose. By employing a suitable basis set, such as B3LYP/6-311++G(d,p), the optimized geometry and vibrational frequencies of the molecule can be calculated. researchgate.netresearchgate.net

For this compound and its halogen-substituted derivatives, studies have shown a good agreement between the experimental FTIR spectra and the theoretically predicted spectra. researchgate.netresearchgate.net The computed harmonic vibrational frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model. This scaling can be done using uniform or dual scaling factors to improve the correlation with experimental frequencies. researchgate.net The root mean square (rms) error between the experimental and scaled theoretical frequencies can be as low as 7.95 cm⁻¹, indicating a high level of accuracy. researchgate.net

Such computational studies not only confirm the experimental assignments but also allow for the prediction of the vibrational spectra of related compounds. Furthermore, Potential Energy Distribution (PED) analysis, derived from the theoretical calculations, provides a quantitative description of the contribution of different internal coordinates to each vibrational mode, leading to a more precise and detailed understanding of the molecular vibrations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Derivative Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

In the ¹H NMR spectrum of this compound, the two protons of the azidomethylene group (–CH₂N₃) typically appear as a singlet. nih.gov For the parent compound, this singlet is observed at approximately 4.56 ppm. nih.gov The protons of the phenyl group give rise to signals in the aromatic region, typically between 7.0 and 8.0 ppm. nih.gov For substituted derivatives, the splitting patterns and chemical shifts of these aromatic protons can provide valuable information about the position and nature of the substituent. For instance, in 2-azido-1-(4-chlorophenyl)ethanone, the aromatic protons appear as two doublets at 7.42 and 8.80 ppm. scielo.br

The ¹³C NMR spectrum provides complementary information. The carbon of the carbonyl group (C=O) is typically observed in the downfield region of the spectrum, often around 190-195 ppm. For this compound, this signal appears at 193.3 ppm. nih.gov The carbon of the azidomethylene group (–CH₂N₃) resonates at a higher field, for example, at 55.0 ppm for this compound. nih.gov The chemical shifts of the aromatic carbons can also be assigned, further confirming the substitution pattern on the phenyl ring.

The following table presents typical ¹H and ¹³C NMR chemical shifts for this compound and a selection of its derivatives.

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Reference |

| This compound | 4.56 (s, 2H, CH₂N₃), 7.50 (t, 2H, Ar-H), 7.63 (tt, 1H, Ar-H), 7.91 (dd, 2H, Ar-H) | 55.0 (CH₂N₃), 128.1, 129.1, 134.3, 134.5 (Ar-C), 193.3 (C=O) | nih.gov |

| 2-Azido-1-(4-methoxyphenyl)ethanone | 3.89 (s, 3H, OCH₃), 4.51 (s, 2H, CH₂N₃), 6.97 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H) | 54.7 (CH₂N₃), 55.7 (OCH₃), 114.3, 127.5, 130.4, 164.4 (Ar-C), 191.8 (C=O) | semanticscholar.orgscielo.br |

| 2-Azido-1-(4-chlorophenyl)ethanone | 4.52 (s, 2H, CH₂N₃), 7.42 (d, 2H, Ar-H), 8.80 (d, 2H, Ar-H) | 55.0 (CH₂N₃), 129.5, 129.6, 132.8, 140.8 (Ar-C), 192.2 (C=O) | semanticscholar.orgscielo.br |

| 2-Azido-1-(4-nitrophenyl)ethanone | 4.64 (s, 2H, CH₂N₃), 8.08 (d, 2H, Ar-H), 8.31 (d, 2H, Ar-H) | Not explicitly provided in search results. | scielo.br |

High-Resolution Mass Spectrometry (HRMS) in Elucidating Reaction Products and Intermediates

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the accurate mass determination of molecules, which in turn allows for the determination of their elemental composition. This is particularly valuable in the study of reaction products and intermediates involving this compound derivatives.

HRMS can confirm the successful synthesis of the target compounds by matching the experimentally measured mass to the calculated exact mass. For example, in the synthesis of chiral 1,2,3-benzotriazoles from (R)-β-azidophenylethanols, HRMS was used to confirm the elemental composition of the products. scielo.br The HRMS data for (R)-2-(1H-benzo[d] scielo.brresearchgate.nettriazol-1-yl)-1-phenylethanol showed a measured m/z of 240.1134, which is in close agreement with the calculated value of 240.1131 for [M+H]⁺, confirming the molecular formula C₁₄H₁₄N₃O. scielo.br

Furthermore, HRMS is instrumental in characterizing the products of more complex reactions. For instance, in the 1,3-dipolar cycloaddition reactions of this compound derivatives with alkynes to form β-keto-1,2,3-triazoles, HRMS provides definitive evidence for the structure of the resulting triazole products. nih.gov The technique can also be used to identify and characterize unexpected products or reaction intermediates that may be present in the reaction mixture, providing valuable insights into the reaction mechanism. beilstein-journals.org The use of electrospray ionization (ESI) is a common method for generating ions from the analytes for HRMS analysis. nih.govbeilstein-journals.org

Synthesis and Reactivity of Substituted 2 Azido 1 Phenylethanone Analogues

Impact of Aromatic Substituents on Synthetic Yields and Reaction Outcomes

The synthesis of 2-azido-1-phenylethanone analogues is commonly achieved through the nucleophilic substitution of a corresponding 2-bromo-1-phenylethanone derivative with sodium azide (B81097). nih.gov The reaction is typically conducted in a solvent such as acetone (B3395972) at room temperature. nih.gov The nature of the substituent on the phenyl ring can influence the outcomes of subsequent reactions, such as 1,3-dipolar cycloadditions.

In the synthesis of β-keto-1,2,3-triazole derivatives via a copper-catalyzed 1,3-dipolar cycloaddition reaction between substituted 2-azido-1-phenylethanones and an alkyne like ethinylestradiol, good to excellent yields are generally obtained. nih.gov The specific yields, however, can vary depending on the aromatic substituent, demonstrating its influence on the reaction's efficiency. nih.gov For instance, the reaction has been optimized using various solvents and temperatures, with an acetone/water system often proving effective. nih.gov

The influence of substituents is also evident in biocatalytic reactions. In the myoglobin-catalyzed oxidation of benzyl (B1604629) azide substrates, substitutions at the para and meta positions of the phenyl ring are generally well-tolerated, leading to the corresponding aldehydes in good to excellent yields ranging from 44% to 89%. rsc.org

Below is an interactive data table summarizing the yields for the synthesis of various β-keto-1,2,3-triazole derivatives from substituted 2-azido-1-phenylethanones. nih.gov

| Substituent on Phenyl Ring | Product | Isolated Yield (%) |

|---|

Furthermore, in ene-azide reactions, substituents on the aromatic azide play a critical role in determining the product ratio between triazolines and aziridines. rsc.org Electron-withdrawing groups (EWGs) on the aromatic azide tend to favor the formation of triazoline products. rsc.org Conversely, an electron-rich character on the azide slightly increases the yield of aziridine (B145994) derivatives. rsc.org

Electronic Effects of Substituents on the Reactivity Profiles of the Azide and Carbonyl Groups

The electronic nature of substituents on the phenyl ring exerts a profound effect on the reactivity of both the azido (B1232118) and carbonyl functionalities in this compound analogues. These effects are rooted in the ability of substituents to alter the electron density at the reaction centers.

Carbonyl Group Reactivity: In the context of biocatalytic reduction of the carbonyl group, the electronic properties of the aromatic substituent significantly affect the reaction rate. researchgate.net Electron-withdrawing substituents, such as bromo (-Br) and nitro (-NO2), enhance the initial rate of reduction. researchgate.net This is because EWGs increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride equivalent from the enzyme's cofactor. Conversely, electron-donating substituents like a methoxy (B1213986) group (-OCH3) decrease the reaction rate and product yields by reducing the carbonyl carbon's electrophilicity. researchgate.net